2-N-Boc-butane-1,2-diamine-HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

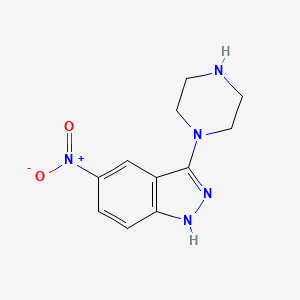

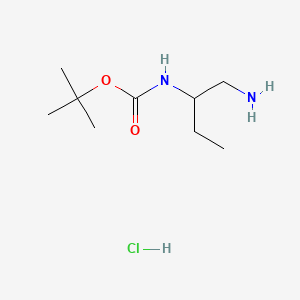

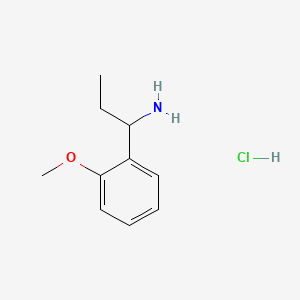

“2-N-Boc-butane-1,2-diamine-HCl” is also known as “tert-Butyl (1-aminobutan-2-yl)carbamate HCl” or "2-N-Boc-Butane-1,2-diamine Hydrochloric Acid Salt" . It is a compound used for research purposes .

Molecular Structure Analysis

The linear formula of “2-N-Boc-butane-1,2-diamine-HCl” is C9H21ClN2O2. The molecular weight is 224.729.科学的研究の応用

Synthesis of Chiral Diamines

The synthesis of chiral 1,2-diamines and 1,3-diamines has been achieved from unsubstituted diamines through N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines. These were treated with sec-butyllithium for deprotonation alpha to the N-Boc group, followed by electrophile addition, yielding substituted products. These could then be hydrolyzed under acidic conditions to give the substituted 1,2- or 1,3-diamines. The use of chiral ligand (-)-sparteine promoted asymmetric deprotonation of the imidazolidine substrates, producing enantiomerically enriched 1,2-diamines (Ashweek et al., 2003).

Polymer-Supported Chiral Diamines

Novel polymer-supported chiral 1,2-diamines were synthesized by radical copolymerization of N-Boc protected enantiopure 1,2-diamine with various achiral vinyl monomers. This process led to the creation of a polymeric catalyst system that, when used in the hydrogenation of aromatic ketones, produced 1-phenylethanol with high enantioselectivity. The polymeric catalyst could be reused several times without losing enantioselectivity, showcasing its potential for asymmetric hydrogenation applications (Haraguchi et al., 2007).

Conformational Studies

Bis(amino acid) derivatives of 1,4-diamino-2-butyne were prepared and examined by 1H NMR spectroscopy. These compounds were found to adopt a C2-symmetric turn conformation featuring two intramolecular hydrogen bonds. This study contributes to the understanding of the conformational properties of diamine derivatives, which is crucial for the design of molecules with specific biological or chemical properties (Curran et al., 2005).

Molecular Interactions with Sulfuric Acid

The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine, and sulfuric acid was investigated using computational methods. This research highlights the potential role of diamines in the initial step of new particle formation in the atmosphere, with implications for understanding atmospheric chemistry and aerosol formation processes (Elm et al., 2016).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWCEASKECSUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662576 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-Boc-butane-1,2-diamine-HCl | |

CAS RN |

138374-00-2 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

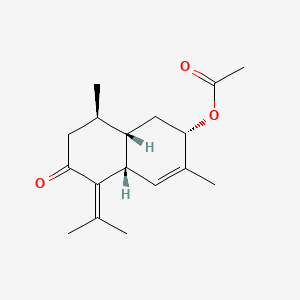

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)